molecular formula C15H29N3O2 B15094593 tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B15094593
M. Wt: 283.41 g/mol
InChI Key: DWNPFGNQJWUZEU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of a suitable diamine with a diester can lead to the formation of the spirocyclic intermediate, which can then be further functionalized to introduce the tert-butyl and aminoethyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block in organic synthesis

    Biology: In biological research, the compound can be used as a molecular probe to study enzyme activity and protein interactions.

    Medicine: The rigid spirocyclic framework can enhance the binding affinity and selectivity of drug candidates, making it a promising scaffold for drug design.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of the aminoethyl group, which can enhance its reactivity and binding properties. The spirocyclic structure is a common feature among these compounds, providing rigidity and three-dimensionality, which are advantageous in various applications.

This detailed article provides a comprehensive overview of tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[45]decane-8-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)18-9-5-15(6-10-18)4-8-17(12-15)11-7-16/h4-12,16H2,1-3H3

InChI Key

DWNPFGNQJWUZEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)CCN

Origin of Product

United States

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